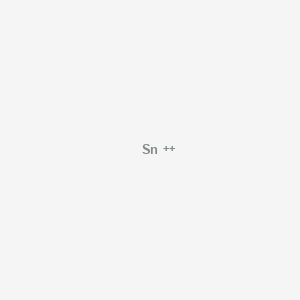

Tin, ion (Sn2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tin(2+) is a monoatomic dication and a divalent metal cation.

Scientific Research Applications

1. Lithium Ion Battery Anodes

Tin (Sn), specifically in the form of Sn2+ ions, is explored for its potential in enhancing the performance of lithium-ion batteries. Researchers have developed methods to mitigate Sn's drastic volume change during lithiation, a significant challenge for its application in battery anodes. Notably, Sn nanowires coated with an Al2O3 layer dispersed in a carbon matrix (Sn-Al2O3-C) have shown promising results, demonstrating enhanced cyclic and rate performance (Fang et al., 2016).

2. Electrochemical Energy Storage

Incorporating Sn2+ ions into hydroxyapatite (HAp) nanospheres has led to advancements in electrochemical energy storage. These modified nanospheres show increased specific capacitance and stable cyclic performance, making Sn2+ ion incorporation a promising avenue for enhancing electrochemical energy storage capabilities (Kurinjinathan et al., 2021).

3. Gas Sensing and Catalysis

Tin oxide (SnO2) is studied extensively for its applications in gas sensing, oxidation catalysis, and as a transparent conductor. The dual valency of Sn, allowing for Sn2+ and Sn4+ states, is key to its suitability in these applications. Specifically, the reversible transformation of Sn surface composition and its effect on surface electronic structure and gas sensing mechanisms are areas of focus (Batzill & Diebold, 2005).

4. Anode Materials for Sodium-Ion Batteries

Research on Sn/C nanocomposites for sodium-ion batteries indicates that Sn, including Sn2+ ions, could be a suitable anode material. The structural integrity and microstructural stability of Sn/C nanocomposites during alloying/dealloying processes suggest their potential as effective anode materials (Datta et al., 2013).

5. Photocatalytic Hydrogen Production

Sn oxides, including the influences of Sn2+ ions, are promising for photocatalytic hydrogen production from water solutions. Adjusting the relative distance of lone pairs induced by Sn2+ ions allows for bandgap engineering in tin oxides, enhancing their effectiveness in photocatalysis (Zhou et al., 2020).

6. Corrosion Inhibition

The anodic behavior of Sn in various solutions, including the role of Sn2+ ions, has implications for corrosion science. Understanding the dissolution processes of Sn2+ and subsequent transformations is crucial for developing effective corrosion inhibitors and enhancing material durability (Rehim et al., 2004).

properties

CAS RN |

22541-90-8 |

|---|---|

Product Name |

Tin, ion (Sn2+) |

Molecular Formula |

Sn+2 |

Molecular Weight |

118.71 g/mol |

IUPAC Name |

tin(2+) |

InChI |

InChI=1S/Sn/q+2 |

InChI Key |

IUTCEZPPWBHGIX-UHFFFAOYSA-N |

SMILES |

[Sn+2] |

Canonical SMILES |

[Sn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)

![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)

![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)